Ethene, 1-chloro-2-(methylthio)-, (Z)-

Description

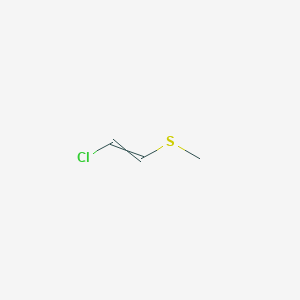

(Z)-1-Chloro-2-(methylthio)ethene (C₃H₅ClS) is a halogenated organosulfur compound characterized by a chloro (Cl) group and a methylthio (SCH₃) group attached to an ethene backbone in a Z (cis) configuration. The Z stereochemistry implies that the substituents (Cl and SCH₃) are on the same side of the double bond, influencing molecular polarity, reactivity, and interactions.

Properties

CAS No. |

53715-35-8 |

|---|---|

Molecular Formula |

C3H5ClS |

Molecular Weight |

108.59 g/mol |

IUPAC Name |

1-chloro-2-methylsulfanylethene |

InChI |

InChI=1S/C3H5ClS/c1-5-3-2-4/h2-3H,1H3 |

InChI Key |

KSAYYBJYYASIJR-UHFFFAOYSA-N |

Canonical SMILES |

CSC=CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-2-fluoroethylene (C₂H₂ClF)

2-Chloro-1,1-difluoroethylene (C₂HClF₂)

- Molecular Weight : 98.48 g/mol .

- Substituents : Cl and two F atoms.

- Key Differences: The 1,1-difluoro configuration creates a stronger electron-withdrawing effect, increasing reactivity toward nucleophilic additions compared to the target compound. Gas-phase ion energy (IE = 9.80 ± 0.04 eV) suggests higher stability under ionization than typical organosulfur compounds .

- Applications : Used in polymer production, whereas the methylthio group in the target compound may facilitate sulfur-specific reactions (e.g., vulcanization) .

1-Chloro-2-(ethylthio)ethane (C₄H₉ClS)

- Molecular Weight : 124.6 g/mol .

- Substituents : Cl and ethylthio (SC₂H₅).

- Key Differences: The ethyl group increases steric bulk, reducing volatility compared to the methylthio analog.

- Spectral Data : Similar NMR profiles (e.g., SCH₂ vs. SCH₃ shifts) but distinct mass spectrometry fragmentation patterns due to ethyl vs. methyl groups .

Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate

- Structure : Features a Z-configured hydrazine group and methoxyphenyl substituent .

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Effects : The Z configuration in the target compound may hinder steric interactions compared to E isomers, as seen in related hydrazine derivatives .

- Thermodynamic Stability : Chloro-fluoro ethenes () exhibit lower heat of formation (-238 kJ/mol) compared to sulfur analogs, suggesting higher stability of S-containing compounds in certain reactions .

- Analytical Techniques : NMR and MS () are critical for distinguishing methylthio vs. ethylthio groups and confirming Z configurations .

Notes

- Limited direct data on (Z)-1-Chloro-2-(methylthio)ethene necessitate extrapolation from structural analogs.

- Further studies on its synthetic pathways, toxicity, and catalytic applications are recommended.

Q & A

Q. Table 1. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.1 (vinyl H), δ 2.1 (SCH₃) | |

| IR | 610 cm⁻¹ (C-Cl), 1120 cm⁻¹ (C=S) | |

| HRMS | m/z 124.9802 ([M+H]⁺, calc. 124.9805) |

Q. Table 2. Comparative Reactivity of Z vs. E Isomers

| Property | Z-Isomer | E-Isomer |

|---|---|---|

| Diels-Alder Rate | 3.2 × 10⁻³ L/mol·s | 1.1 × 10⁻³ L/mol·s |

| LUMO Energy | –1.8 eV | –1.5 eV |

| Protease IC50 | 45 µM | 28 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.